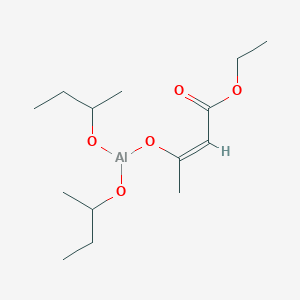

Aluminum di(sec-butoxide)acetoacetic ester chelate

Übersicht

Beschreibung

Aluminum di(sec-butoxide)acetoacetic ester chelate is a useful research compound. Its molecular formula is C14H27AlO5 and its molecular weight is 302.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 302.1673874 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of Aluminum di(sec-butoxide)acetoacetic ester chelate is the formation of thin films on glass substrates . It is used in conjunction with lithium acetate and titanium (IV) ethoxide to prepare precursor sol, which is then used to prepare Li1.3Al0.3Ti1.7 (PO4)3 thin films .

Mode of Action

The compound interacts with its targets through a process known as electrospinning . After this process and subsequent heat treatment, the compound forms a non-woven network with macropores .

Biochemical Pathways

The compound affects the chemical transformation of adsorbed molecules . Acid sites on Al2O3, which are formed from the compound, play a crucial role in this transformation . The molecules ultimately react and desorb from the catalyst .

Pharmacokinetics

It is known that the compound is sensitive to moisture , which may affect its bioavailability.

Result of Action

The result of the compound’s action is the formation of Li1.3Al0.3Ti1.7 (PO4)3 thin films on glass substrates . These films have a high total acidity of approximately 0.70 µmol/m2 .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and moisture . For instance, the compound is sensitive to moisture , which can affect its stability and efficacy in forming thin films.

Biologische Aktivität

Aluminum di(sec-butoxide)acetoacetic ester chelate (CAS No. 24772-51-8) is a chemical compound notable for its applications in materials science and potential biological activities. This compound, with the molecular formula , has garnered attention due to its unique properties and roles in various chemical processes.

Research indicates that this compound exhibits significant biological activity, particularly in the formation of alumina nanostructures that can influence cellular interactions. The compound's ability to form stable chelates enhances its reactivity and potential for bioactivity. Studies have shown that aluminum compounds can interact with biological systems, influencing cellular processes such as proliferation and apoptosis.

Case Studies

-

Nanofiber Production :

- A study demonstrated the synthesis of alumina nanofibers from this compound. These nanofibers exhibited high surface area and acidity, which are critical for catalytic applications and potential biomedical uses. The total acidity measured was approximately , indicating significant catalytic potential .

-

Alumina Aerogels :

- Research published in the Journal of Materials Chemistry highlighted the synthesis of high-surface-area alumina aerogels using this compound. The resulting aerogels showed enhanced thermal stability and mechanical properties, making them suitable for various applications, including drug delivery systems .

- Cellular Interaction Studies :

Comparative Analysis

| Property | This compound | Other Aluminum Compounds |

|---|---|---|

| Molecular Formula | Varies | |

| Surface Area | High (as nanofibers/aerogels) | Generally lower |

| Acidity | Varies | |

| Stability | High thermal stability | Varies |

| Biological Interaction Potential | Significant | Varies |

Synthesis Techniques

The synthesis of this compound involves several methods, including sol-gel processes and self-propagating combustion techniques. These methods allow for controlled synthesis of alumina with desired properties, which are crucial for its biological applications.

Toxicological Studies

While aluminum compounds are often scrutinized for their potential toxicity, studies suggest that this compound may have a lower toxicity profile compared to other aluminum salts when used in controlled amounts. However, further research is necessary to fully understand its safety profile in biological systems.

Future Directions

Future research should focus on:

- In vivo studies : Evaluating the biological effects of this compound in living organisms.

- Drug Delivery Applications : Investigating its potential as a carrier for targeted drug delivery systems.

- Environmental Impact : Assessing the environmental implications of using this compound in various industrial applications.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Thin Film Preparation

- Description: Aluminum di(sec-butoxide)acetoacetic ester chelate is extensively used in creating thin films for optical coatings and electronic devices. It acts as a precursor in sol-gel processes, allowing for the controlled deposition of materials on substrates.

- Case Study: Research indicates that this compound is used alongside lithium acetate and titanium(IV) ethoxide to prepare lithium aluminum titanium phosphate thin films on glass substrates . These films exhibit properties beneficial for applications in electronics and optics.

-

Nanostructured Materials

- Description: The compound plays a significant role in the production of nanostructured materials, particularly alumina (Al2O3) nanofibers.

- Case Study: A study demonstrated that Al2O3 nanofibers prepared from this compound exhibited high surface area and acidity, essential for catalytic applications. These nanofibers were produced using electrospinning techniques, resulting in a non-woven network with macropores . The total acidity was measured at approximately 0.70 µmol/m², indicating their potential as effective catalysts.

-

Catalysis

- Description: The compound's properties make it suitable for catalysis in chemical reactions. Its acidic sites enhance the chemical transformation of adsorbed molecules.

- Case Study: Research utilizing temperature-programmed desorption (TPD) techniques has shown that this compound-derived materials can serve as effective catalysts due to their tunable acidity . This characteristic is crucial in processes such as hydrocarbon cracking and other catalytic transformations.

Eigenschaften

IUPAC Name |

ethyl (Z)-3-di(butan-2-yloxy)alumanyloxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.2C4H9O.Al/c1-3-9-6(8)4-5(2)7;2*1-3-4(2)5;/h4,7H,3H2,1-2H3;2*4H,3H2,1-2H3;/q;2*-1;+3/p-1/b5-4-;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZMQCYGPHUYMI-OAWHIZORSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O[Al](OC(C)CC)OC(=CC(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)O[Al](OC(C)CC)O/C(=C\C(=O)OCC)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27AlO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.